CID 56603713, also known as BMS-986205, is a chemical compound that has garnered interest for its potential applications in the field of pharmacology. It is primarily recognized as a selective inhibitor of the protein T-cell immunoglobulin and mucin domain-containing protein 3 (TIM-3), which plays a critical role in immune regulation. The compound is being studied for its therapeutic potential in various diseases, particularly in oncology and autoimmune disorders.
CID 56603713 is classified under the category of small molecules and belongs to the class of immunomodulators. Its development is associated with Bristol-Myers Squibb, a pharmaceutical company that focuses on innovative medicines. The compound's mechanism of action involves modulating immune responses, making it a candidate for further research in immunotherapy.
The synthesis of CID 56603713 involves several steps that typically include:
The specific synthetic route may vary based on the desired yield and purity of the final product.
CID 56603713 has a well-defined molecular structure characterized by its unique arrangement of atoms. The molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.
The three-dimensional structure can be analyzed using computational chemistry software to predict its interaction with biological targets.
CID 56603713 participates in various chemical reactions typical for small organic molecules:
These reactions are essential for understanding the compound's stability and reactivity under physiological conditions.
The mechanism of action of CID 56603713 primarily involves its role as an inhibitor of TIM-3. By binding to TIM-3, it prevents its interaction with ligands such as galectin-9, thereby enhancing T-cell activation and proliferation. This modulation of immune checkpoints can lead to:
Experimental data supporting these mechanisms include in vitro assays demonstrating enhanced T-cell activity upon treatment with CID 56603713.
Relevant analyses include spectroscopic methods (NMR, IR) to confirm structural integrity post-synthesis.
CID 56603713 is primarily being investigated for its applications in:
The ongoing research into CID 56603713 underscores its potential impact on future therapeutic strategies aimed at harnessing the immune system to combat disease effectively.
CAS No.: 13859-65-9
CAS No.: 63800-01-1
CAS No.:
CAS No.: 1471-96-1
CAS No.: 990-73-8
CAS No.: 54061-45-9